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3-(Methoxycarbonyl)but-3-enoic acid

Copolymerization Reactivity Ratios Carbon Fiber Precursor

3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9), also widely recognized as monomethyl itaconate (MMI), β-methyl itaconate, or methyl hydrogen itaconate, is a monoester derivative of itaconic acid bearing a single methyl ester and a free carboxylic acid group. This bifunctional architecture confers distinct polymerization behavior and post-polymerization modification potential compared to both the parent diacid (itaconic acid) and the fully esterified dimethyl itaconate.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 3377-31-9
Cat. No. B3022786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)but-3-enoic acid
CAS3377-31-9
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CC(=O)O
InChIInChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8)
InChIKeyKBFJHOCTSIMQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxycarbonyl)but-3-enoic Acid (CAS 3377-31-9): A Bifunctional Itaconic Acid Monoester for Differentiated Copolymer Design and Procurement


3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9), also widely recognized as monomethyl itaconate (MMI), β-methyl itaconate, or methyl hydrogen itaconate, is a monoester derivative of itaconic acid bearing a single methyl ester and a free carboxylic acid group . This bifunctional architecture confers distinct polymerization behavior and post-polymerization modification potential compared to both the parent diacid (itaconic acid) and the fully esterified dimethyl itaconate [1]. As a bio-based platform monomer derived from renewable itaconic acid, MMI is positioned at the intersection of sustainable polymer chemistry and high-performance material design, with established roles in carbon fiber precursor development, pH-responsive drug delivery systems, and bio-based thermoset formulations [2].

Why Itaconic Acid or Dimethyl Itaconate Cannot Substitute for 3-(Methoxycarbonyl)but-3-enoic Acid in Precision Polymer Applications


Generic substitution among itaconic acid derivatives is precluded by fundamental differences in functionality-driven performance. Itaconic acid (IA) provides two carboxylic acid groups but lacks the ester moiety required for balanced hydrophobicity and specific reactivity ratio tuning with methacrylates and styrenics [1]. Dimethyl itaconate (DMI) offers full esterification but eliminates the free carboxyl group essential for hydrogen-bonding interactions, ionic crosslinking, and pH-responsive swelling behavior [2]. Monomethyl itaconate (MMI) occupies a unique middle ground: the single carboxylic acid group enables ionic initiation during cyclization (critical for carbon fiber precursor stabilization), while the methyl ester modulates copolymerization reactivity ratios and imparts hydrophilicity that DMI lacks [3]. The quantitative evidence below demonstrates that these structural distinctions translate directly into measurable differences in reactivity ratios, compatibilization efficiency, stabilization characteristics, and drug release modulation—rendering MMI non-interchangeable with its closest analogs in applications demanding precisely controlled copolymer architecture and responsive behavior.

3-(Methoxycarbonyl)but-3-enoic Acid: Comparative Quantitative Evidence for Differentiated Procurement Decisions


Copolymerization Reactivity Ratio with Acrylonitrile: Monomethyl Itaconate vs. Itaconic Acid

In free-radical copolymerization with acrylonitrile (AN), monomethyl itaconate (MMI) exhibits a markedly different reactivity ratio profile compared to the parent itaconic acid (IA). MMI demonstrates r1 (MMI) = 0.05 ± 0.02 and r2 (AN) = 0.21 ± 0.02, indicating a strong tendency toward alternating copolymerization with acrylonitrile [1]. In contrast, the itaconic acid–acrylonitrile system yields a significantly higher product of reactivity ratios, resulting in a less alternating, more blocky copolymer microstructure [2]. This difference is attributable to the ester group in MMI modulating both electronic effects and steric hindrance at the propagating radical center.

Copolymerization Reactivity Ratios Carbon Fiber Precursor Acrylonitrile

Reactivity Ratio with Methyl Methacrylate: Monomethyl Itaconate vs. Itaconic Anhydride

In copolymerization with methyl methacrylate (MMA) in benzene at 70°C, monomethyl itaconate (MMI) exhibits rMMI = 0.16 ± 0.09 and rMMA = 1.08 ± 0.5, reflecting its relatively low reactivity toward its own radical compared to MMA [1]. By comparison, itaconic anhydride (IT.ANH) copolymerized with MMA in bulk at 70°C yields rIT.ANH = 0.99 ± 0.40 and rMMA = 0.18 ± 0.7—a nearly inverted reactivity profile [1]. This inversion demonstrates that the anhydride form favors self-propagation relative to MMI, fundamentally altering the copolymer composition drift and sequence distribution.

Electron Beam Resist Methacrylate Copolymer Thermal Crosslinking Reactivity Ratio

Carbon Fiber Precursor Stabilization: Monomethyl Itaconate Copolymer vs. Conventional AN-AA-MA Terpolymer

When used as a bifunctional comonomer in polyacrylonitrile-based carbon fiber precursors, monomethyl itaconate (as β-methylhydrogen itaconate, MHI) enables replacement of conventional terpolymers (e.g., AN-acrylic acid-methyl acrylate) with a simpler bipolymer system while delivering superior stabilization performance [1]. The P(AN-co-MHI) bipolymer exhibits lower cyclization initiation temperature, broader exothermic peak (reduced heat concentration), and significantly lower activation energy (Ea) of cyclization compared to P(AN-AA-MA) terpolymer [2]. Additionally, the two-step polymerization method using MHI improves precursor tensile strength by approximately two-fold relative to conventional solution polymerization [2].

Carbon Fiber Precursor Stabilization Cyclization Polyacrylonitrile

Compatibilizer Efficiency in PP/PET Blends: Monomethyl Itaconate-Grafted PP vs. Dimethyl Itaconate-Grafted PP

In polypropylene (PP) functionalized via radical melt grafting for use as a compatibilizer in PP/polyethylene terephthalate (PET) blends, monomethyl itaconate-grafted PP demonstrates superior performance compared to dimethyl itaconate-grafted PP [1]. The MMI-derived compatibilizer increases the impact resistance of PET in the PP/PET blend, whereas the DMI-derived agent shows markedly lower activity under identical conditions [1]. This performance differential is attributed to the hydrophilic character conferred by the residual carboxylic acid group in MMI, which enhances interfacial adhesion with the more polar PET phase.

Polymer Blends Compatibilization Polypropylene Impact Resistance

Low Volatility Profile: Monomethyl Itaconate vs. Acrylic Acid as a Bio-Based Reactive Diluent

In the synthesis of bio-based thermosets from epoxidized soybean oil (ESO), monomethyl itaconate was evaluated against acrylic acid as a reactive functionalizing agent [1]. Isothermal thermogravimetric analysis at 30°C, 60°C, and 90°C revealed that monomethyl itaconate exhibits extremely low volatility even at 90°C, whereas acrylic acid volatilizes very rapidly even at ambient temperature (30°C) [1]. This stark volatility differential positions MMI as a significantly safer, more processable alternative to acrylic acid for industrial thermoset formulations.

Bio-Based Thermoset Reactive Diluent Volatility Green Chemistry

Drug Release Modulation in Hydrogels: Monomethyl Itaconate Copolymers Enable Composition-Dependent Release Kinetics

In poly(acrylamide-co-monomethyl itaconate) (A/MMI) hydrogels evaluated for 5-fluorouracil (5-FU) delivery, the equilibrium swelling degree in saline solution ranges between 76% and 80% depending on copolymer composition (90A:10MMI, 75A:25MMI, 60A:40MMI), demonstrating that MMI content directly modulates hydrogel swelling capacity and, consequently, drug release kinetics [1]. In transdermal bupivacaine delivery using the same A/MMI hydrogel platform, drug skin flux varies between 90 ± 5 and 16 ± 7 µg/cm²/h depending on gel composition and drug loading, with higher MMI content slowing flux due to increased drug–gel interactions [2]. This tunability is absent in fully esterified itaconate derivatives that lack the carboxylic acid group required for pH-dependent swelling and ionic drug binding.

Hydrogels Drug Delivery Controlled Release pH-Responsive

3-(Methoxycarbonyl)but-3-enoic Acid: Validated Research and Industrial Application Scenarios


High-Performance Carbon Fiber Precursor Manufacturing

Use 3-(methoxycarbonyl)but-3-enoic acid (as β-methylhydrogen itaconate) as a bifunctional comonomer in acrylonitrile copolymerization to produce carbon fiber precursors with superior stabilization characteristics. The compound's unique carboxyl-ester dual functionality enables ionic initiation of cyclization, reducing initiation temperature and broadening the exothermic peak compared to conventional AN-AA-MA terpolymers [1]. Implementation via two-step polymerization (aqueous suspension followed by solution polymerization) can improve precursor tensile strength by approximately two-fold [2].

pH-Responsive Drug Delivery Hydrogel Formulation

Copolymerize 3-(methoxycarbonyl)but-3-enoic acid with acrylamide or poly(ethylene glycol) monomethacrylate to fabricate hydrogels for controlled release of anticancer agents (e.g., methotrexate, 5-fluorouracil) or local anesthetics (e.g., bupivacaine) [1]. The free carboxylic acid group enables pH-dependent swelling and ionic drug interactions, while the methyl ester modulates copolymer hydrophilicity. Equilibrium swelling degrees of 76–80% and drug release durations ranging from 340 ± 30 min to over 1500 min are achievable through comonomer ratio adjustment [2].

Bio-Based Thermoset Resin Synthesis

Employ 3-(methoxycarbonyl)but-3-enoic acid as a low-volatility, bio-based alternative to acrylic acid for functionalizing epoxidized vegetable oils (e.g., epoxidized soybean oil) [1]. The resulting monomethyl itaconated epoxidized soybean oil (IESO) exhibits higher glass transition temperature and modulus in cured systems compared to acrylated epoxidized soybean oil (AESO) when copolymerized with reactive monomers such as trimethylolpropane triacrylate or styrene [1].

Polymer Blend Compatibilizer Synthesis

Graft 3-(methoxycarbonyl)but-3-enoic acid onto polypropylene via radical melt grafting to produce compatibilizers for PP/PET and other polar/non-polar polymer blends [1]. The residual carboxylic acid group confers hydrophilic character essential for interfacial adhesion with polar phases, increasing impact resistance of PET in PP/PET blends—a performance benefit not observed with dimethyl itaconate-grafted analogs [1].

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